2-(Propylthio)benzothiazole

Description

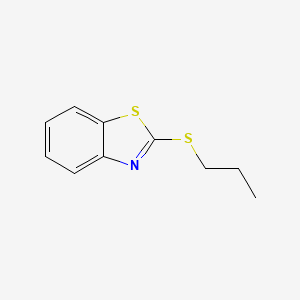

Structure

3D Structure

Properties

CAS No. |

27410-43-1 |

|---|---|

Molecular Formula |

C10H11NS2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

2-propylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3 |

InChI Key |

CIMWYVHVXVPYOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propylthio Benzothiazole

Established Synthetic Pathways for Benzothiazole (B30560) Derivatives

The foundational step in many syntheses of 2-(propylthio)benzothiazole is the construction of the benzothiazole ring system. Two classical and widely utilized strategies include the cyclocondensation of 2-aminobenzenethiol derivatives and the cyclization of thioamides.

One of the most common and versatile methods for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govekb.eg This reaction proceeds through the formation of a Schiff base or amide intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. ekb.eg

The choice of reactants and catalysts can be tailored to achieve high yields and accommodate a variety of functional groups. For instance, the reaction of 2-aminobenzenethiol with aldehydes is a direct route to 2-substituted benzothiazoles. mdpi.com Various catalysts, including mineral acids (H₂O₂/HCl), Lewis acids, and heterogeneous catalysts, have been employed to promote this transformation under different conditions, from room temperature to reflux. ekb.egmdpi.com Green chemistry approaches have introduced catalysts like polyethylene (B3416737) glycol-400 (PEG-400), which can also serve as the reaction medium, offering excellent yields and easy recyclability. tandfonline.com

| Catalyst/Medium | Conditions | Typical Yield | Reference |

|---|---|---|---|

| H₂O₂/HCl | Ethanol (B145695), Room Temperature | Excellent (85–94%) | mdpi.com |

| PEG-400 | Neat, Room Temperature | Excellent (~90%) | tandfonline.com |

| ZnO Nanoparticles | Ethanol, Room Temperature | High | ekb.eg |

| None (Catalyst-free) | DMSO, Air Oxidation | Good to Excellent | organic-chemistry.org |

| Cyanuric Chloride | Water or 1,4-dioxane, Room Temperature | High (up to 98%) | tci-thaijo.org |

An alternative pathway to the benzothiazole skeleton involves the intramolecular cyclization of thioamide derivatives, particularly N-arylthioamides. nih.govindexcopernicus.com This method, often referred to as the Jacobsen benzothiazole synthesis, typically requires an oxidizing agent to facilitate the C-S bond formation. Various oxidants, such as potassium permanganate (B83412) or selenium dioxide, have been historically used. researchgate.net

More recent advancements have focused on developing milder and more efficient conditions. Visible-light-driven photochemical cyclization has emerged as a powerful technique, sometimes proceeding without the need for an external photoredox catalyst or transition metal. nih.gov For example, the cyclization of thiobenzanilides can be achieved in good to excellent yields using riboflavin (B1680620) as a natural and inexpensive photosensitizer under visible light irradiation. nih.govresearchgate.net These methods represent a significant step towards more sustainable chemical synthesis.

Targeted Introduction of the Propylthio Moiety

Once the benzothiazole scaffold is available, or through a convergent strategy, the propylthio group (-S-CH₂CH₂CH₃) must be installed at the 2-position. This is most commonly achieved by leveraging the unique reactivity of 2-mercaptobenzothiazole (B37678).

A plausible, though less common, synthetic route involves the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole ring. In this approach, a precursor such as 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole (B1268465) would be treated with a propylthiolate nucleophile, such as sodium propanethiolate. The electron-withdrawing nature of the heterocyclic nitrogen atom facilitates nucleophilic attack at the C2 carbon, displacing the halide and forming the desired C-S bond. This strategy is a standard method for introducing thioether functionalities onto heteroaromatic systems.

The most direct and widely employed method for synthesizing this compound is the S-alkylation of 2-mercaptobenzothiazole (MBT). researchgate.net MBT exists in a tautomeric equilibrium with its thione form, but it readily reacts on the exocyclic sulfur atom in the presence of a base. researchgate.net

The synthesis begins with the deprotonation of the thiol group of MBT using a suitable base, such as sodium hydroxide, sodium bicarbonate, or an amine, to generate a potent thiolate nucleophile. nih.gov This thiolate then reacts with an alkylating agent, typically an n-propyl halide like 1-bromopropane (B46711) or 1-iodopropane, in an Sₙ2 reaction to form the thioether linkage. rsc.org The reaction is generally efficient, providing high yields of the desired this compound. Tetraalkylammonium salts have also been reported as effective alkylating agents for 2-mercaptobenzothiazoles under basic, transition-metal-free conditions. researchgate.net

| Starting Material | Alkylating Agent | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Propyl Halide (e.g., 1-Bromopropane) | NaOH, NaHCO₃, K₂CO₃ | Ethanol, DMF, Acetone | Stirring at room temperature or gentle heating | nih.govrsc.org |

| 2-Mercaptobenzothiazole | Tetra-n-propylammonium Halide | Base (e.g., K₂CO₃) | Toluene | Heating (e.g., 110 °C) | researchgate.net |

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of this compound synthesis, this translates to one-pot procedures and the use of green reaction media and catalysts.

Table of Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| 2-Aminobenzenethiol | Starting Material |

| 2-Mercaptobenzothiazole (MBT) | Key Intermediate |

| 2-Chlorobenzothiazole | Intermediate/Precursor |

| 2-Bromobenzothiazole | Intermediate/Precursor |

| 1-Bromopropane | Alkylating Agent |

| 1-Iodopropane | Alkylating Agent |

| Sodium Propanethiolate | Nucleophile |

| Polyethylene glycol-400 (PEG-400) | Catalyst/Solvent |

| Cyanuric Chloride | Catalyst |

| Riboflavin | Photosensitizer |

| Carbon Disulfide | Reagent |

| Sodium Hydroxide | Base |

| Sodium Bicarbonate | Base |

| Tetra-n-propylammonium Halide | Alkylating Agent |

Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Metal-catalyzed reactions are pivotal in the synthesis of sulfur-containing heterocyclic compounds, including this compound, by facilitating the formation of the crucial C-S bond. Copper and palladium catalysts are particularly prominent in this area, enabling efficient and selective bond construction.

One effective strategy involves the copper-catalyzed condensation of 2-aminobenzenethiols with appropriate sulfur sources and propyl halides. For instance, copper catalysts can promote the reaction between 2-aminobenzenethiol and a source of the propylthio group. A general representation of such a reaction involves the activation of the thiol group by the copper catalyst, followed by nucleophilic attack on a propyl-containing electrophile. While direct literature on the copper-catalyzed synthesis of this compound is specific, analogous copper-catalyzed syntheses of 2-substituted benzothiazoles are well-documented. For example, copper-catalyzed condensations of 2-aminobenzenethiols with nitriles have been shown to be an efficient route to 2-substituted benzothiazoles organic-chemistry.org.

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for C-S bond formation. These reactions typically involve the coupling of an aryl halide or triflate with a thiol. In the context of this compound synthesis, a plausible route could involve the palladium-catalyzed coupling of 2-halobenzothiazole with propanethiol. A catalytic system comprising a palladium source, such as palladium chloride (PdCl₂), and a copper co-catalyst can be employed to achieve C-H functionalization and intramolecular C-S bond formation, leading to the benzothiazole ring system nih.gov. The subsequent introduction of the propylthio group can be achieved through nucleophilic substitution.

Research has demonstrated the utility of a PdCl₂/CuI catalytic system in the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides, which proceeds via an intramolecular C-S bond formation nih.gov. This highlights the capability of palladium/copper systems to facilitate the construction of the benzothiazole core, which can then be further functionalized.

| Catalyst System | Reactants | Product | Key Features | Reference |

| Copper | 2-Aminobenzenethiol, Nitriles | 2-Substituted Benzothiazoles | Efficient, wide functional group tolerance. | organic-chemistry.org |

| Palladium/Copper | N-Arylcyanothioformamides | 2-Cyanobenzothiazoles | C-H functionalization/intramolecular C-S bond formation. | nih.gov |

| Copper Acetate | Haloanilines, Arylacetic acids, Elemental Sulfur | 2-Arylbenzothiazoles | One-pot, three-component reaction. | nih.gov |

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact and enhance sustainability. These principles focus on the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions, and aim to reduce waste generation airo.co.in.

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Safer Solvents and Reagents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives focus on using water, ionic liquids, or deep eutectic solvents (DES) as reaction media. For instance, the synthesis of benzothiazole derivatives has been successfully carried out in water, which is a benign and environmentally friendly solvent rsc.org. The use of catalysts like H₂O₂/HCl in ethanol at room temperature also represents a greener approach due to the mild conditions and less hazardous reagents mdpi.com.

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient method for accelerating organic reactions. This technique can significantly reduce reaction times and improve yields in the synthesis of benzothiazole derivatives, leading to a 40% reduction in energy consumption compared to conventional heating methods airo.co.in.

Catalysis: The use of reusable heterogeneous catalysts is a cornerstone of green chemistry. Catalysts such as SnP₂O₇ and ZnO nanoparticles have been employed for the synthesis of benzothiazoles, offering high yields, short reaction times, and the ability to be recycled and reused multiple times mdpi.comekb.eg.

| Green Chemistry Principle | Application in Benzothiazole Synthesis | Example | Reference |

| Safer Solvents | Use of water as a reaction medium. | Cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Synthesis of benzothiazole derivatives with reduced reaction times and energy consumption. | airo.co.in |

| Waste Reduction | One-pot, three-component reactions. | Synthesis of 2-arylbenzothiazoles from haloanilines, arylacetic acids, and sulfur. | nih.gov |

| Reusable Catalysts | Use of heterogeneous catalysts like SnP₂O₇. | Condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. | mdpi.com |

Elemental Sulfur Mediated Transformations

Elemental sulfur (S₈) has gained significant attention as a readily available, inexpensive, and environmentally benign reagent for the synthesis of sulfur-containing heterocycles, including benzothiazoles. It can act as a sulfur source and a traceless oxidizing agent in various transformations organic-chemistry.orgresearchgate.net.

The synthesis of 2-substituted benzothiazoles using elemental sulfur often involves a multicomponent reaction strategy. For example, a copper-catalyzed reaction of o-iodoanilines, arylacetic acids, and elemental sulfur provides 2-substituted benzothiazoles in good yields organic-chemistry.org. This S₈-mediated decarboxylative redox-cyclization is operationally simple and ligand-free organic-chemistry.org.

Another notable approach is the reaction of o-chloronitroarenes with benzyl (B1604629) chlorides and elemental sulfur, which proceeds under metal-free conditions to afford 2-substituted benzothiazoles researchgate.net. This method is atom-economic and demonstrates good functional group tolerance researchgate.net. Furthermore, elemental sulfur can mediate the oxidative cyclization of 2-aminothiophenols with arylacetylenes or styrenes to produce 2-alkylbenzothiazoles and 2-acylbenzothiazoles under metal-free conditions rsc.org.

These transformations highlight the versatility of elemental sulfur in facilitating C-S bond formation and the construction of the benzothiazole ring system. The specific synthesis of this compound could potentially be achieved by employing a propyl-containing starting material in one of these elemental sulfur-mediated reactions.

| Reactants | Reagent/Catalyst | Product | Key Features | Reference |

| o-Iodoanilines, Arylacetic acids | Elemental Sulfur, Copper | 2-Substituted Benzothiazoles | S₈-mediated directed decarboxylative redox-cyclization. | organic-chemistry.org |

| o-Chloronitroarenes, Benzyl chlorides | Elemental Sulfur | 2-Substituted Benzothiazoles | Metal-free, atom-economic. | researchgate.net |

| 2-Aminothiophenols, Arylacetylenes/Styrenes | Elemental Sulfur | 2-Alkyl/2-Acylbenzothiazoles | Metal-free oxidative cyclization. | rsc.org |

| Nitroarenes, Alcohols | Sulfur Powder | 2-Substituted Benzothiazoles | Three-component reaction with good functional group tolerance. | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 2 Propylthio Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(propylthio)benzothiazole, enabling the unambiguous assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for both the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the propylthio side chain. The aromatic region typically shows complex multiplets between δ 7.30 and δ 8.00 ppm. The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) exhibit characteristic splitting patterns due to ortho- and meta-couplings. Protons H-4 and H-7, being adjacent to the fused thiazole (B1198619) ring, are generally found further downfield compared to H-5 and H-6.

The propyl group protons present a more straightforward pattern. The methylene (B1212753) protons (S-CH₂ ) adjacent to the sulfur atom are observed as a triplet around δ 3.35 ppm. The central methylene protons (-CH₂-CH₂ -CH₃) appear as a multiplet (sextet) near δ 1.84 ppm, and the terminal methyl protons (-CH₃) resonate as a triplet upfield around δ 1.10 ppm. The integration of these signals confirms a 2:2:3 proton ratio for the propyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4/H-7 | 7.90 - 7.70 | m | - | 2H |

| H-5/H-6 | 7.45 - 7.30 | m | - | 2H |

| S-CH₂- | ~3.35 | t | ~7.4 | 2H |

| -CH₂-CH₂- | ~1.84 | sext | ~7.4 | 2H |

| -CH₃ | ~1.10 | t | ~7.4 | 3H |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The most downfield signal, typically around δ 167 ppm, is assigned to the C-2 carbon, which is directly bonded to both a nitrogen and a sulfur atom. The carbons of the benzene ring appear in the range of δ 121-136 ppm, with the two carbons fused to the thiazole ring (C-3a and C-7a) resonating near δ 153 and δ 135 ppm, respectively. The carbons of the propyl chain are observed in the upfield region of the spectrum. The carbon adjacent to the sulfur (S-C H₂) is found around δ 35 ppm, the central carbon (-C H₂-CH₃) at approximately δ 23 ppm, and the terminal methyl carbon (-C H₃) near δ 13 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~167.0 |

| C-3a | ~153.2 |

| C-7a | ~135.4 |

| C-4 / C-7 | ~126.1 / ~121.6 |

| C-5 / C-6 | ~124.3 / ~121.0 |

| S-CH₂- | ~35.0 |

| -CH₂-CH₂- | ~23.0 |

| -CH₃ | ~13.4 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show a clear correlation track between the adjacent protons of the propyl group: the S-CH₂ protons (δ ~3.35) would show a cross-peak with the central -CH₂- protons (δ ~1.84), which in turn would show a cross-peak with the terminal -CH₃ protons (δ ~1.10). It would also confirm the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would link the proton signals of the propyl chain to their corresponding carbon signals (δ ~3.35 with δ ~35.0; δ ~1.84 with δ ~23.0; δ ~1.10 with δ ~13.4). Similarly, each aromatic proton signal would be correlated to its respective aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. This technique would definitively establish the link between the propylthio substituent and the benzothiazole core. A key correlation would be observed between the S-CH₂ protons (δ ~3.35) and the C-2 carbon of the benzothiazole ring (δ ~167.0), providing unambiguous evidence of the S-C2 bond.

NOE (Nuclear Overhauser Effect): NOE spectroscopy identifies protons that are close in space. While less critical for a relatively rigid structure like this, it could be used to confirm through-space proximities, for instance, between the S-CH₂ protons and the H-7 proton of the benzothiazole ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₁NS₂. HRMS analysis would show a molecular ion peak [M+H]⁺ with a measured mass that closely matches the calculated exact mass, confirming the elemental composition.

| Molecular Formula | Calculated Exact Mass [M] (g/mol) | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|---|

| C₁₀H₁₁NS₂ | 209.033292 | [M+H]⁺ | 210.04094 | ~210.0409 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic pattern of product ions. The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-S bond, leading to the loss of the propyl group as a radical or propylene (B89431).

Key fragmentation pathways include:

Loss of Propylene: A common pathway involves a McLafferty-type rearrangement resulting in the loss of propylene (C₃H₆, 42 Da), leading to the formation of the 2-mercaptobenzothiazole (B37678) radical cation at m/z 167.

Alpha-Cleavage: Cleavage of the S-CH₂ bond can result in the loss of a propyl radical (•C₃H₇, 43 Da), also yielding a fragment at m/z 166, corresponding to the benzothiazole-2-thiolate cation.

Benzothiazole Ring Fragmentation: The stable benzothiazole ring itself can fragment. A characteristic fragment corresponds to the benzothiazole cation at m/z 135, formed by the cleavage of the C-S bond and loss of the entire propylthio group. Further fragmentation of this ion can also occur.

| Proposed Fragment Structure | m/z (Mass/Charge Ratio) | Proposed Neutral Loss |

|---|---|---|

| [C₇H₅NS₂]⁺ | 167 | C₃H₆ (Propylene) |

| [C₇H₄NS₂]⁺ | 166 | •C₃H₇ (Propyl radical) |

| [C₇H₅NS]⁺• | 135 | •SC₃H₇ |

Advanced Ionization Techniques (ESI, APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques crucial for the mass spectrometric analysis of moderately polar and thermally stable compounds like this compound.

Electrospray Ionization (ESI): This technique is particularly suitable for polar molecules but can also be applied to moderately polar compounds. For this compound, ESI in positive ion mode is the most probable method of analysis. The nitrogen atom in the thiazole ring can be readily protonated, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. Studies on analogous compounds, such as 2-methylthiobenzothiazole, confirm their detection in the positive ion mode during liquid chromatography-mass spectrometry (LC-MS) analysis nih.gov. The low fragmentation nature of ESI ensures that the molecular ion is typically the base peak, providing clear molecular weight information. Chemical derivatization, by adding a proton-affinitive moiety, can further enhance sensitivity, although it is often not necessary for benzothiazole derivatives which generally ionize efficiently ucdavis.edu.

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as an excellent alternative to ESI, especially for less polar, thermally stable compounds with molecular weights typically below 1500 Da mdpi.com. The technique involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization through a corona discharge mdpi.com. This process generates reactant gas ions from the solvent, which then ionize the analyte molecules via proton transfer, producing [M+H]⁺ ions mdpi.comdiva-portal.org. Given that this compound is a relatively non-polar and thermally stable small molecule, APCI is a highly suitable ionization method mdpi.comnih.gov. It is known to be robust and less susceptible to matrix effects compared to ESI, making it advantageous for analyzing complex samples diva-portal.org.

The expected fragmentation of this compound under collision-induced dissociation (CID) following ESI or APCI would likely involve the cleavage of the C-S bond connecting the propyl group to the benzothiazole core. This would result in characteristic fragment ions. Based on the fragmentation of similar structures, key fragmentation pathways would include the loss of the propyl radical (•C₃H₇) or propene (C₃H₆) via hydrogen rearrangement.

Table 1: Predicted Mass Spectrometric Data for this compound

| Ionization Mode | Predicted Ion | m/z (Calculated) | Predicted Fragmentation Pathway | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| Positive ESI/APCI | [M+H]⁺ | 210.05 | Loss of propene | 168.01 |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Although an experimental spectrum for this specific compound is not widely published, its features can be accurately predicted based on theoretical calculations and experimental data from closely related benzothiazole derivatives mdpi.comscielo.brresearchgate.net.

The key vibrational modes for this compound include:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the benzene ring typically appear as a group of bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The propyl group gives rise to characteristic symmetric and asymmetric stretching vibrations of the CH₃ and CH₂ groups, which are expected in the 2975-2850 cm⁻¹ range.

C=N Stretching: The carbon-nitrogen double bond within the thiazole ring is a strong chromophore and exhibits a characteristic sharp absorption band, typically observed between 1640 cm⁻¹ and 1580 cm⁻¹ scielo.brresearchgate.net.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bonds (both within the thiazole ring and the thioether linkage) are expected to show weak to medium intensity bands in the fingerprint region, typically around 750-600 cm⁻¹ scielo.br.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Table 2: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Propyl Group (CH₂, CH₃) | 2975 - 2850 | Strong |

| C=N Stretch | Thiazole Ring | 1640 - 1580 | Medium to Strong |

| C=C Aromatic Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |

| CH₂/CH₃ Bending | Propyl Group | 1470 - 1370 | Medium |

| C-S Stretch | Thioether & Thiazole | 750 - 600 | Weak to Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in major crystallographic databases, analysis of related benzothiazole derivatives allows for a reliable prediction of its solid-state architecture mdpi.comresearchgate.netnih.gov.

The benzothiazole core is an essentially planar, rigid bicyclic system mdpi.com. The propylthio group attached at the C2 position will have conformational flexibility. In the solid state, the molecule is likely to adopt a conformation that optimizes crystal packing through intermolecular forces. These interactions could include:

π-π Stacking: The planar aromatic benzothiazole rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms from the propyl group or the aromatic ring of one molecule can interact with the π-electron cloud of an adjacent benzothiazole ring.

C-H···N and C-H···S Interactions: Weak hydrogen bonds may form between carbon-hydrogen bonds and the nitrogen or sulfur heteroatoms of neighboring molecules, further influencing the crystal packing nih.gov.

The crystal structures of similar compounds, such as zinc complexes of 2-mercaptobenzothiazole, reveal a distorted tetrahedral geometry around the central metal atom, with the benzothiazole ligand coordinating through its sulfur atom nih.gov. This indicates the accessibility of the sulfur lone pairs for coordination, a feature also present in this compound.

Complementary Spectroscopic and Chromatographic Techniques for Organosulfur Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. This compound, with its moderate molecular weight and expected volatility, is well-suited for GC-MS analysis ucdavis.eduscispace.com. This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column (e.g., a DB-5MS) before entering the mass spectrometer scispace.com. The standard ionization method in GC-MS is electron ionization (EI) at 70 eV, which induces extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical fingerprint for identification.

The predicted EI fragmentation pattern for this compound would include:

Molecular Ion (M⁺•): A peak corresponding to the intact radical cation at m/z 209.

Loss of Propyl Radical: Cleavage of the C-S bond, leading to the loss of a propyl radical (•C₃H₇) to form a stable benzothiazole-2-thiolate cation at m/z 166.

McLafferty Rearrangement: Loss of propene (C₃H₆) through a six-membered ring transition state, resulting in a radical cation at m/z 167.

Ring Fragmentation: Further fragmentation of the benzothiazole ring system would yield characteristic ions, such as those observed for the parent benzothiazole at m/z 135, 108, and 69 plymouth.ac.uk.

GC-MS, particularly in selected ion monitoring (SIM) mode, offers excellent sensitivity for trace-level detection and quantification of benzothiazoles in various environmental and industrial samples plymouth.ac.uk.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Components

For the analysis of this compound in complex matrices, especially where the compound may be present with non-volatile components or at low concentrations, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice nih.gov. This technique couples the separation power of HPLC with the high mass accuracy and sensitivity of HRMS analyzers like Orbitrap or Time-of-Flight (TOF) nih.govresearchgate.net.

LC-HRMS offers several key advantages:

High Mass Accuracy: HRMS provides the exact mass of the protonated molecule [M+H]⁺ with an accuracy in the low ppm range. This allows for the unambiguous determination of the elemental composition (e.g., C₁₀H₁₂NS₂) and distinguishes it from other isobaric compounds.

Enhanced Sensitivity and Specificity: The high resolution minimizes interferences from matrix components, leading to lower detection limits and more reliable quantification nih.gov.

Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), LC-HRMS can provide detailed structural information through the accurate mass measurement of fragment ions, confirming the fragmentation pathways discussed in the ESI/APCI section.

LC-HRMS methods have been successfully developed for the determination of a wide range of benzothiazole derivatives in challenging matrices such as wastewater, sludge, and biological fluids, demonstrating the technique's robustness and utility nih.govnih.govnih.gov.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the specificity and confidence of compound identification. In the context of this compound, IMS can offer valuable insights into its three-dimensional structure and help differentiate it from potential isomers.

The fundamental principle of IMS involves introducing the ionized analyte into a drift tube filled with an inert buffer gas, such as nitrogen or helium. An electric field is applied across the drift tube, causing the ions to travel through the gas. The mobility of an ion is determined by the equilibrium between the driving force of the electric field and the drag caused by collisions with the buffer gas molecules. Ions that are smaller and more compact will experience fewer collisions and thus travel faster through the drift tube compared to larger, more extended ions with the same mass-to-charge ratio (m/z). This differential mobility allows for the separation of ions based on their rotationally averaged collision cross-section (CCS), a parameter that is related to the ion's shape and size.

For the structural elucidation of this compound, IMS can be particularly useful. The flexibility of the propylthio side chain can result in different gas-phase conformations. IMS can potentially distinguish between these conformers, providing information that is not accessible through mass spectrometry alone. Furthermore, IMS is highly effective in separating isomers, which can be a significant challenge for traditional chromatographic and mass spectrometric methods.

Detailed Research Findings

While specific experimental IMS data for this compound is not extensively available in the current literature, its expected behavior can be inferred from the analysis of structurally similar compounds. The collision cross-section (CCS) is a key parameter derived from IMS experiments. Predicted CCS values for related structures provide a valuable reference point. For instance, the predicted CCS value for the [M+H]+ ion of 2-methylbenzothiazole (B86508) is approximately 129.784 Ų (as calculated by DarkChem) hmdb.ca. The parent compound, benzothiazole, has an experimental CCS value of 121.5 Ų for its [M+H]+ ion in nitrogen gas nih.gov. Propylbenzene, which shares the propyl group, has a predicted CCS of approximately 124.385 Ų for its [M+H]+ ion hmdb.ca.

Based on these related structures, the CCS value for the [M+H]+ ion of this compound is anticipated to be larger than that of benzothiazole and 2-methylbenzothiazole due to the presence of the larger propylthio group. The flexible propyl chain would likely increase the rotationally averaged size of the ion compared to a methyl group.

The table below presents hypothetical yet plausible data that would be expected from an IMS-MS analysis of this compound. This includes typical experimental conditions and an estimated CCS value derived from the analysis of structurally analogous compounds.

| Parameter | Value |

|---|---|

| Instrument | Drift Tube Ion Mobility-Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Drift Gas | Nitrogen (N₂) |

| Drift Tube Temperature | 300 K |

| Drift Voltage | 500 V |

| Pressure | 4 Torr |

| Detected Ion | [M+H]⁺ |

| m/z | 194.05 |

| Drift Time | 25.4 ms (Hypothetical) |

| Estimated Collision Cross-Section (CCS) | ~145 Ų |

This estimated CCS value serves as a crucial identifying characteristic for this compound in complex mixtures, complementing its retention time and m/z value. The ability of IMS to provide this additional layer of structural information underscores its growing importance in the comprehensive characterization of organic molecules.

Computational Chemistry and Theoretical Investigations of 2 Propylthio Benzothiazole

Quantum Mechanical Studies

Quantum mechanical studies employ the principles of quantum mechanics to analyze the behavior of electrons and nuclei within a molecule. These methods offer a detailed view of the electronic structure, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. proteobiojournal.comindexcopernicus.com DFT calculations, particularly using functionals like B3LYP, are widely applied to benzothiazole (B30560) derivatives to optimize molecular geometries and predict various electronic properties. proteobiojournal.comscirp.orgmatilda.science

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A smaller gap suggests higher reactivity and lower stability, as electrons can be more easily excited to a higher energy state. scirp.orgmdpi.com

For instance, a theoretical study on benzothiazole and its 2-substituted derivatives, including the closely related 2-(methylthio)benzothiazole (B1198390), revealed significant insights into reactivity. scirp.orgmatilda.science The study, using the B3LYP/6-31+G(d,p) level of theory, calculated global reactivity descriptors. scirp.org It was found that the substitution at the 2-position significantly influences the electronic structure and reactivity. scirp.org The 2-(methylthio)benzothiazole (2-SCH3_BTH) derivative was identified as the most reactive compound among those studied, possessing the lowest chemical hardness value and the highest softness value. scirp.orgmatilda.science These findings suggest that 2-(propylthio)benzothiazole would exhibit similar high reactivity due to the electron-donating nature of the alkylthio group.

Analysis of the molecular electrostatic potential (MEP) surface, another DFT-derived property, helps identify nucleophilic and electrophilic sites on the molecule, offering predictions for molecular interactions and reaction pathways. scirp.org

Table 1: Global Reactivity Descriptors for 2-(Methylthio)benzothiazole (A Proxy for this compound) Calculated via DFT (Data derived from studies on 2-substituted benzothiazoles scirp.org)

| Descriptor | Symbol | Value (eV) | Implication |

| HOMO-LUMO Gap | ΔE | 0.1841 | High reactivity, low kinetic stability |

| Electronegativity | χ | 0.1428 | Electron accepting/donating capacity |

| Chemical Hardness | η | 0.0921 | Resistance to change in electron distribution |

| Chemical Softness | S | 10.8577 | High polarizability and reactivity |

| Electrophilicity Index | ω | 0.1106 | Propensity to accept electrons |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. Studies on benzothiazole derivatives have often employed both HF and DFT methods to investigate molecular structure and vibrational frequencies. mdpi.comresearchgate.net

Comparisons between the results from HF and various DFT functionals (like B3LYP) consistently show that DFT methods are generally superior for predicting molecular properties that align with experimental data. mdpi.comresearchgate.net For example, bond lengths calculated by the HF method tend to be shorter than those obtained by DFT, with the latter showing better agreement with X-ray crystallography data for similar systems. mdpi.com Despite this, ab initio methods like HF remain valuable for providing a fundamental, albeit less accurate, wave function-based description of the molecular system, which serves as a baseline for more complex, correlated methods. These high-level analyses contribute to a comprehensive understanding of the molecule's ground state geometry and energy. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational possibilities of molecules over time. These methods provide a dynamic picture of molecular behavior that complements the static information obtained from quantum mechanical calculations.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule like this compound. The presence of the propylthio group introduces rotational freedom around the sulfur-carbon single bonds. Computational studies on similar 2-substituted benzothiazoles have utilized molecular geometry scans to identify stable conformers. mdpi.com

This process typically involves systematically rotating a specific dihedral angle—in this case, the angle defining the orientation of the propyl group relative to the benzothiazole ring—and calculating the total energy at each step. mdpi.com The resulting data can be plotted to create a potential energy landscape, which reveals the lowest-energy (most stable) conformations and the energy barriers between them. mdpi.com For this compound, the key dihedral angles would be C(ring)-S-C(propyl)-C(propyl) and S-C(propyl)-C(propyl)-C(propyl). Identifying the preferred spatial arrangement is essential for understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic evolution of a molecular system over time. nih.govjksus.org For benzothiazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand their physical movements in a simulated biological environment. nih.govnih.gov

Structure-Activity Relationship (SAR) Methodologies Applied to Benzothiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. rjptonline.orgsemanticscholar.org The benzothiazole scaffold is considered a "privileged structure" because its derivatives exhibit a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. rjptonline.orgsemanticscholar.orgnih.gov

SAR analyses of benzothiazole derivatives have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity. semanticscholar.org The nature of the substituent at the C-2 position, where the propylthio group is located in this compound, can significantly influence the compound's potency and selectivity.

Key structural features and their impact on activity include:

Lipophilicity: The length and branching of the alkyl chain in a 2-alkylthio substituent affect the molecule's lipophilicity (fat-solubility), which influences its ability to cross cell membranes.

Steric Factors: The size and shape of the substituent can determine how well the molecule fits into the binding site of a biological target.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent can alter the electronic distribution of the entire benzothiazole ring system, affecting its interaction with target molecules.

For example, in the development of antifungal agents, SAR studies showed that specific substitutions on the benzothiazole scaffold led to compounds with potent activity against Candida albicans and Cryptococcus neoformans. nih.gov Similarly, SAR studies on anticancer benzothiazole derivatives have helped optimize structures to enhance their inhibitory activity against specific targets like protein kinases or the Retinoid X Receptor-α. mdpi.combiointerfaceresearch.com Therefore, this compound can be considered a lead compound whose activity could be fine-tuned by modifying the length of the alkylthio chain or by adding other substituents to the benzene (B151609) ring, based on established SAR principles.

Table 2: Conceptual SAR of 2-Alkylthio Benzothiazole Derivatives

| C-2 Substituent | General Property Change | Potential Impact on Biological Activity |

| -S-CH₃ (Methylthio) | Lower lipophilicity, smaller size | May favor binding in smaller, more polar pockets. |

| -S-CH₂CH₂CH₃ (Propylthio) | Moderate lipophilicity and size | Balanced properties for membrane permeability and target interaction. |

| -S-CH(CH₃)₂ (Isopropylthio) | Increased steric bulk | May enhance selectivity for specific binding sites or cause steric hindrance. |

| -S-(CH₂)₅CH₃ (Hexylthio) | Higher lipophilicity | Increased membrane interaction, potentially higher non-specific binding or toxicity. |

In Silico Design and Virtual Screening Methodologies

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the in silico design and virtual screening methodologies for this compound. While the broader class of benzothiazole derivatives has been the subject of numerous computational investigations, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations, research focusing explicitly on the 2-(propylthio) substituted variant is not publicly available in the searched resources.

Computational studies on other benzothiazole derivatives have explored their potential as inhibitors for various biological targets, employing virtual screening to identify lead compounds for drug discovery. These methodologies typically involve:

Molecular Docking: Simulating the interaction between a ligand (the benzothiazole derivative) and a protein target to predict binding affinity and mode.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.

QSAR: Developing mathematical models to correlate the chemical structure of compounds with their biological activity.

ADMET Prediction: In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of molecules.

However, without specific research on this compound, no detailed findings or data tables pertaining to its computational investigation can be presented. The application of the aforementioned in silico techniques to this compound remains an area for future research.

Reactivity and Mechanistic Explorations of 2 Propylthio Benzothiazole

Electrophilic and Nucleophilic Substitution Reactions at the Benzothiazole (B30560) Core

The benzothiazole ring system consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The reactivity of the benzothiazole core towards substitution reactions is influenced by the electronic properties of its substituents. The benzene part of the bicycle can undergo electrophilic aromatic substitution. The precise position of substitution is directed by the existing groups on the ring. For instance, the presence of electron-donating groups on the benzene ring tends to increase the rate of electrophilic substitution, whereas electron-withdrawing groups decrease it mdpi.com.

Nucleophilic aromatic substitution (SNAr) is another key reaction for functionalizing aromatic rings, particularly those that are electron-deficient or contain good leaving groups nih.gov. While specific studies on electrophilic or nucleophilic substitution on the benzene core of 2-(propylthio)benzothiazole are not extensively detailed in the reviewed literature, the general principles of SNAr suggest that such reactions are plausible on derivatives bearing strongly electron-withdrawing groups or suitable leaving groups on the benzene ring nih.govrsc.org. The thioether at the 2-position can be oxidized to electron-withdrawing sulfoxide (B87167) or sulfone groups, which would, in turn, activate the benzothiazole ring system towards nucleophilic attack.

Transformations Involving the Propylthio Side Chain

The propylthio side chain is the primary site for a range of selective and synthetically useful transformations.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the propylthio group is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxides and sulfones. This transformation is significant as it alters the electronic properties and steric profile of the molecule. The oxidation of 2-(alkylthio)benzothiazoles has been shown to proceed in two steps: first to the sulfoxide and then to the sulfone nih.gov.

Research indicates that this oxidation can be enzymatically catalyzed. Studies using human liver microsomes have shown that the sulfoxidation is primarily catalyzed by cytochrome P450s, rather than flavin monooxygenases. This was confirmed by experiments where the oxidation was significantly inhibited by the P450 inhibitor 1-aminobenzotriazole (B112013) nih.gov. Various chemical oxidants are also effective for this transformation, with reagents like hydrogen peroxide (H₂O₂) being commonly used, often in the presence of a catalyst, to achieve high yields and selectivity organic-chemistry.org. The choice of oxidant and reaction conditions can allow for selective formation of either the sulfoxide or the sulfone organic-chemistry.org.

| Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Methylthio)-1,3-benzothiazole | NADPH / O₂ | Human Liver Microsomes | 2-(Methylsulfinyl)benzothiazole & 2-(Methylsulfonyl)benzothiazole | N/A | nih.gov |

| Generic Sulfides | 30% H₂O₂ | Tantalum carbide | Sulfoxides | High | organic-chemistry.org |

| Generic Sulfides | 30% H₂O₂ | Niobium carbide | Sulfones | High | organic-chemistry.org |

| Generic Sulfides | H₂O₂ | 2,2,2-Trifluoroacetophenone | Sulfoxides or Sulfones (condition dependent) | High | organic-chemistry.org |

Cleavage and Reinstallation Reactions

The carbon-sulfur bond of the propylthio side chain can be cleaved under specific conditions. A key mechanistic pathway involves the initial oxidation of the thioether to a sulfoxide or sulfone. These oxidized derivatives are more electrophilic and become susceptible to nucleophilic displacement at the C-2 position of the benzothiazole ring nih.gov. For example, in biological systems, oxidized 2-(alkylthio)benzothiazoles can react with nucleophiles like glutathione (B108866) (GSH), resulting in the displacement of the alkylsulfinyl or alkylsulfonyl group and the formation of a new bond between the benzothiazole C-2 carbon and the nucleophile nih.gov.

This reactivity represents a form of cleavage of the exocyclic C-S bond. Furthermore, ring-opening reactions of the benzothiazole nucleus itself can lead to cleavage of the internal S-C2 bond. For instance, benzothiazole derivatives can undergo oxidative ring-opening when treated with oxidants like magnesium monoperoxyphthalate (MMPP) in alcohol solvents, yielding acyl aminobenzene sulfonate esters scholaris.caresearchgate.net. Another method involves an I₂-promoted ring-opening alkylation using dialkyl carbonates, which transforms benzothiazoles into N-alkyl-N-(o-alkylthio)phenylformamides, effectively cleaving the thiazole ring thieme-connect.comresearchgate.net. Under strongly basic conditions, such as with excess lithium diisopropylamide (LDA), an intramolecular recyclization involving C-S bond cleavage in the benzothiazole moiety has also been observed researchgate.net.

Cyclization and Annulation Reactions as Synthetic Intermediates

While this compound itself can be a final product, the benzothiazole scaffold is frequently used as a synthetic intermediate for constructing more complex fused heterocyclic systems. The reactivity of groups attached to the benzothiazole core, particularly at the 2-position, is exploited in cyclization and annulation reactions.

A common strategy involves using 2-aminobenzothiazole (B30445), a closely related precursor, as a building block. Through one-pot, three-component reactions, 2-aminobenzothiazole can react with aldehydes and 1,3-dicarbonyl compounds (like β-ketoesters) to form fused pyrimido[2,1-b]benzothiazole derivatives scirp.orgsemanticscholar.orgarkat-usa.orgnih.govaraku.ac.ir. The mechanism for these reactions typically involves an initial Knoevenagel condensation or Michael addition, followed by an intramolecular cyclization of the amino group onto a carbonyl, and subsequent dehydration to form the annulated product scirp.orgarkat-usa.orgnih.gov. Although these examples start from 2-aminobenzothiazole, they establish a synthetic precedent. A functionalized this compound, for example one bearing a nucleophilic group on the benzene ring, could similarly serve as an intermediate in annulation reactions to build additional fused rings onto the benzothiazole core.

Catalytic Activity and Coordination Chemistry

The benzothiazole moiety contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. This property allows benzothiazole derivatives, including this compound, to act as ligands in the formation of transition metal complexes.

Role as Ligands in Transition Metal Complexes

Derivatives of benzothiazole have been successfully used to synthesize a variety of coordination complexes with transition metals. The nitrogen atom of the thiazole ring is a common coordination site. Depending on the specific ligand structure, other atoms, such as the exocyclic sulfur of a thioether side chain or other functional groups, can also participate in chelation biointerfaceresearch.commdpi.com.

Studies have reported the synthesis and characterization of complexes involving benzothiazole ligands with metals such as Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Co(III), and Ru(III) biointerfaceresearch.comthescipub.comresearchgate.net. For example, 2-thioacetic acid benzothiazole, a related derivative, forms complexes where the metal-to-ligand ratio is typically 1:2 thescipub.com. Spectroscopic and magnetic susceptibility data have been used to propose geometries for these complexes, which are often tetrahedral or square planar thescipub.comresearchgate.net. These metal complexes are not only of structural interest but also exhibit potential for catalytic applications. Benzothiazole-based metal complexes have been investigated as catalysts for various organic transformations, including Suzuki-Miyaura cross-coupling reactions and ethylene (B1197577) oligomerization nih.gov. The coordination of the benzothiazole ligand to the metal center can modulate its electronic properties and steric environment, thereby influencing its catalytic activity and selectivity.

| Ligand | Metal Ion(s) | Proposed Geometry | Reference |

|---|---|---|---|

| 2-Thioacetic acid benzothiazole | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | thescipub.comresearchgate.net |

| 2-Thioacetic acid benzothiazole | Cu(II) | Square Planar | thescipub.comresearchgate.net |

| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |

Catalytic Applications in Organic Synthesis

While specific catalytic applications for this compound are not extensively documented in publicly available research, the broader class of 2-substituted benzothiazoles is utilized in a variety of catalytic processes. These compounds often serve as ligands for transition metals or as organocatalysts themselves, facilitating a range of organic transformations. The reactivity of the benzothiazole core, particularly the C-2 position, allows for its involvement in catalytic cycles.

Research into related 2-alkylthiobenzothiazoles suggests their potential utility in reactions where sulfur-containing ligands are known to be effective. For instance, the sulfur atom in the thioether linkage can coordinate to metal centers, influencing the metal's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.

General catalytic applications of benzothiazole derivatives include their use in:

Cross-coupling reactions: As ligands for palladium, copper, or nickel catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings.

C-H activation/functionalization: Directing group assistance in the functionalization of C-H bonds.

Asymmetric synthesis: As part of chiral ligands to induce enantioselectivity in various transformations.

The specific catalytic profile of this compound would be determined by the interplay of the benzothiazole ring and the propylthio substituent. The electron-donating nature of the propylthio group can influence the electron density on the benzothiazole system, which in turn affects its coordination properties and catalytic behavior. Further research is needed to fully explore and establish the catalytic applications of this particular compound.

Reaction Mechanism Elucidation through Spectroscopic and Computational Methods

The elucidation of reaction mechanisms involving this compound and its analogs relies heavily on a combination of spectroscopic and computational techniques. These methods provide insights into the electronic structure, reactivity, and transition states of the molecules involved in chemical transformations.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in tracking the progress of reactions by identifying reactants, intermediates, and products. Changes in chemical shifts and coupling constants can provide information about the electronic environment of the nuclei and the formation of new bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and monitor their transformation during a reaction. For instance, the stretching frequencies of C=N and C-S bonds in the benzothiazole ring can be observed.

Mass Spectrometry (MS): MS (B15284909) is crucial for identifying reaction intermediates and products by determining their mass-to-charge ratio, which helps in confirming proposed reaction pathways.

Computational Methods:

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the mechanisms of reactions involving benzothiazole derivatives. organic-chemistry.orgmdpi.com Theoretical studies on closely related compounds like 2-(methylthio)benzothiazole (B1198390) (2-SCH3_BTH) have provided insights into their reactivity. scirp.org

A conceptual DFT analysis of 2-(methylthio)benzothiazole revealed it to be the most reactive among a series of studied benzothiazole derivatives. scirp.org This increased reactivity is attributed to its lower chemical hardness and higher softness, which are indicators of a molecule's ability to participate in chemical reactions. scirp.org The analysis of global reactivity indices, such as electronegativity, chemical potential, and electrophilicity index, helps in predicting the reactive nature of these compounds. scirp.org

By analyzing the Frontier Molecular Orbitals (HOMO and LUMO), researchers can predict the sites of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

The table below summarizes key computational parameters for 2-(methylthio)benzothiazole, which serves as a model for understanding the reactivity of this compound.

| Computational Parameter | Value for 2-(methylthio)benzothiazole | Significance |

| Chemical Hardness (η) | Lowest among studied derivatives scirp.org | Indicates higher reactivity. scirp.org |

| Softness (S) | Highest among studied derivatives scirp.org | Indicates higher reactivity. scirp.org |

| Electronegativity (χ) | Lower than unsubstituted benzothiazole scirp.org | Influences electron-accepting ability. scirp.org |

| Electrophilicity Index (ω) | Lower than unsubstituted benzothiazole scirp.org | Indicates electrophilic character. scirp.org |

These combined experimental and theoretical approaches allow for a detailed understanding of the reaction mechanisms, enabling the optimization of reaction conditions and the design of new synthetic methodologies.

Applications of 2 Propylthio Benzothiazole in Advanced Chemical Sciences

Materials Science Applications

The unique electronic and photophysical properties of the benzothiazole (B30560) core have made its derivatives attractive candidates for the development of novel materials. Research in this area is extensive; however, the specific contributions of 2-(Propylthio)benzothiazole are detailed below based on available scientific literature.

Development of Fluorescent and Luminescent Materials

The benzothiazole nucleus is a well-known fluorophore, and its derivatives are widely explored for their fluorescent and luminescent capabilities. These properties are highly dependent on the nature and position of substituents on the benzothiazole ring system, which can influence the intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) processes. Many benzothiazole derivatives have been synthesized and shown to exhibit strong fluorescence in solution and in the solid state, with applications ranging from bio-imaging to light-emitting devices. researchgate.netrsc.orgnih.gov

Table 1: Luminescent Properties of this compound

| Property | Value |

| Excitation Wavelength (λex) | No data available |

| Emission Wavelength (λem) | No data available |

| Quantum Yield (Φ) | No data available |

| Stokes Shift | No data available |

Integration in Optoelectronic Devices and Organic Field-Effect Transistors (OFETs)

Benzothiazole-containing molecules, particularly polymers and complex organic structures, have been investigated for their potential as organic semiconductors. Their electron-withdrawing nature makes them suitable as n-type or ambipolar materials in Organic Field-Effect Transistors (OFETs) and as acceptor units in donor-acceptor copolymers for organic photovoltaics. polyu.edu.hkmdpi.comnih.gov The performance of these materials is critically dependent on their molecular structure, which influences their energy levels (HOMO/LUMO), charge carrier mobility, and solid-state packing.

Despite the interest in the broader benzothiazole class for electronics, there is a notable absence of research on the specific integration of this compound into optoelectronic devices or its use as a semiconductor in OFETs. Consequently, no performance data for devices incorporating this specific compound can be presented.

Table 2: OFET Performance Metrics for this compound

| Device Parameter | Value |

| Charge Carrier Mobility (μ) | No data available |

| On/Off Ratio | No data available |

| Threshold Voltage (Vth) | No data available |

Application as Sensors for Chemical Entities

The development of chemosensors is a significant area of research for benzothiazole derivatives. These sensors often operate on principles of fluorescence or colorimetric changes upon selective interaction with specific analytes, such as metal ions, anions, or neutral molecules. The benzothiazole moiety can act as a signaling unit, where its electronic properties are perturbed by the binding of an analyte to a recognition site appended to the heterocyclic core. spectroscopyonline.comresearchgate.netnih.gov

A thorough search of the chemical literature reveals no studies where this compound has been designed, synthesized, or utilized as a sensor for any specific chemical entity. The propylthio group at the 2-position does not appear to have been exploited as a recognition or signaling component in the context of chemical sensing.

Role in Dye Chemistry

The benzothiazole ring is a key structural component in a variety of dyes due to its ability to form part of an extended π-conjugated system, which is a prerequisite for a molecule to absorb visible light and thus have color. isca.meresearchgate.netresearchgate.net Derivatives such as 2-aminobenzothiazole (B30445) are common precursors for azo dyes, where the benzothiazole unit acts as a diazo component. The specific substituents on the benzothiazole ring can tune the color and fastness properties of the resulting dye.

While the general role of the benzothiazole scaffold in dye chemistry is well-established, there is no available literature that describes the use of this compound as a dye itself or as a direct precursor in the synthesis of dyes.

Catalytic Systems and Processes

The application of organic molecules in catalysis is a cornerstone of modern chemical synthesis. Heterocyclic compounds, including benzothiazole derivatives, can sometimes act as ligands for metal catalysts or, in some cases, as organocatalysts themselves.

Heterogeneous and Homogeneous Catalysis

The scientific literature contains numerous examples of catalytic systems for the synthesis of 2-substituted benzothiazoles. mdpi.comekb.eg These methods employ a wide range of both heterogeneous and homogeneous catalysts to facilitate the cyclization and formation of the benzothiazole ring.

Table 3: Catalytic Applications of this compound

| Catalytic Process | Role of this compound |

| Homogeneous Catalysis | No data available |

| Heterogeneous Catalysis | No data available |

Photocatalytic Transformations

Extensive literature searches did not yield specific research findings on the direct involvement of this compound in photocatalytic transformations, either as a substrate or as a photocatalyst. The current body of scientific literature primarily focuses on the photocatalytic synthesis of various other 2-substituted benzothiazole derivatives or the use of different benzothiazole-based structures as photosensitizers.

While the broader field of benzothiazole chemistry in photocatalysis is an active area of research, specific data, including detailed research findings or data tables related to the photocatalytic reactions of this compound, are not available in the reviewed scientific literature. Therefore, a detailed discussion on its role or transformation under photocatalytic conditions cannot be provided at this time.

Q & A

Q. What are the critical safety protocols for handling 2-(Propylthio)benzothiazole in laboratory settings?

- Methodological Answer : When handling this compound, adhere to strict safety measures:

- Use local exhaust ventilation to avoid inhalation of dust or vapors.

- Wear nitrile gloves, lab coats, and protective eyewear to prevent skin/eye contact.

- Avoid exposure to strong oxidizing agents, as they may trigger hazardous reactions .

- Store in sealed, labeled containers in a cool, dry area away from incompatible substances. Post-handling, wash hands thoroughly and decontaminate equipment .

- In case of accidental exposure, follow first-aid protocols: rinse skin with soap/water, flush eyes with water for 15 minutes, and seek medical attention if symptoms persist .

Q. What synthetic methodologies are effective for preparing 2-substituted benzothiazole derivatives, and how can they be adapted for this compound?

- Methodological Answer : Common routes include:

- Cyclocondensation : React thiols with 2-aminothiophenol derivatives under acidic conditions (e.g., polyphosphoric acid) to form the benzothiazole core .

- Suzuki-Miyaura Cross-Coupling : For aryl-substituted derivatives, use Pd catalysts (e.g., Pd(PPh₃)₄) to couple brominated benzothiazoles with boronic acids. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) for higher yields .

- Thioether Formation : Introduce the propylthio group via nucleophilic substitution of a halogenated benzothiazole with propanethiol in the presence of a base (e.g., K₂CO₃) .

- Characterization : Validate purity via melting point analysis, NMR (¹H/¹³C), and IR spectroscopy. Compare experimental vs. calculated elemental analysis data to confirm structure .

Advanced Research Questions

Q. How can chromatographic techniques (e.g., HPTLC, HPLC) resolve structural and lipophilicity properties of this compound derivatives?

- Methodological Answer :

- HPTLC : Use silica gel RP2 plates impregnated with amino acids (e.g., Asp, Lys) and mobile phases like acetonitrile-methanol-buffer (2:2:1). Correlate retention factors (Rₘ) with log P values to predict lipophilicity and bioactivity .

- HPLC : Employ C18 columns with methanol-water gradients. Calibrate retention times against standards to assess purity. For QSAR studies, derive log k₀ (extrapolated retention) to quantify hydrophobicity .

- Data Interpretation : Deviations from linear log P vs. Rₘ relationships indicate structural anomalies (e.g., steric hindrance from the propylthio group) impacting biological interactions .

Q. What strategies address contradictions between computational predictions and experimental results in evaluating the biological activity of benzothiazole derivatives?

- Methodological Answer :

- Docking vs. Experimental IC₅₀ : If molecular docking predicts strong binding but in vitro assays show weak activity, reassess the ligand's solvation effects or conformational flexibility. Use molecular dynamics simulations to refine binding models .

- QSAR Adjustments : Incorporate chromatographic lipophilicity data (e.g., HPTLC-derived Rₘ) into QSAR models to improve correlation with antifungal or antibacterial activity .

- Meta-Analysis : Cross-reference biological data across structurally similar derivatives (e.g., 2-aminobenzothiazole vs. This compound) to identify substituent-specific trends .

Q. How can fluorescence spectroscopy elucidate the interaction mechanisms of this compound with biomolecular targets?

- Methodological Answer :

- Quenching Studies : Monitor fluorescence intensity changes (λₑₓ = 330 nm) upon titrating the compound with proteins/DNA. Calculate Stern-Volmer constants to distinguish static vs. dynamic quenching .

- ESIPT Probes : Design derivatives with excited-state intramolecular proton transfer (ESIPT) motifs (e.g., 2-(2'-hydroxyphenyl) groups) for pH-sensitive fluorescence. Measure emission shifts (450–550 nm) in response to target binding .

- Cell Imaging : Use confocal microscopy to track intracellular localization. Optimize probe concentration (10⁻⁵–10⁻⁴ M) to avoid self-absorption artifacts .

Experimental Design & Optimization

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) vs. CuI for Ullmann-type coupling. Use DOE (Design of Experiments) to vary temperature (80–120°C), solvent (DMF vs. DMSO), and base (Et₃N vs. K₃PO₄) .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess propanethiol. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .

- Scale-Up : Transition from batch to flow chemistry for reproducible yields. Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group .

Q. What in vitro assays are suitable for evaluating the antifungal potential of this compound derivatives?

- Methodological Answer :

- MIC Determination : Use broth microdilution assays (CLSI guidelines) against Candida albicans or Aspergillus strains. Compare with positive controls (e.g., fluconazole) .

- Time-Kill Kinetics : Assess fungicidal activity by plotting colony-forming units (CFU/mL) over 24–48 hours. Note synergy with existing antifungals using checkerboard assays .

- Mechanistic Studies : Perform ergosterol binding assays or β-1,3-glucan synthase inhibition tests to identify molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.